(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3/t6-,7+ |
InChI Key |
OQMSHITZFTVBHN-KNVOCYPGSA-N |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H](C1)N2 |
Canonical SMILES |
CN1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted diazabicyclo derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Synthesis
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bicyclic structure allows for the formation of diverse derivatives that can exhibit biological activity. For instance, this compound has been utilized in developing analgesics and anti-inflammatory agents due to its ability to interact with biological targets effectively.
Case Study: Analgesic Development
- Research Findings : A study demonstrated that derivatives of this compound showed significant analgesic properties in animal models.
- Methodology : The synthesis involved modifying the nitrogen atoms in the bicyclic framework to enhance receptor affinity.
- Results : The modified compounds exhibited a 30% increase in pain relief compared to standard analgesics.
Chemical Synthesis
2. Intermediate for Complex Molecules
The compound is often used as a building block for synthesizing more complex organic molecules. Its unique structure facilitates various reactions such as cyclization and functional group transformations.
| Reaction Type | Description | Application Example |
|---|---|---|
| Cyclization | Formation of larger cyclic structures | Synthesis of novel antibiotics |
| Functionalization | Introduction of functional groups onto the bicyclic core | Development of targeted therapies |
Materials Science
3. Polymer Chemistry
In materials science, this compound has been explored for its potential use in creating new polymeric materials with enhanced properties.
Case Study: Polymer Composite Development
- Objective : To create a polymer composite with improved thermal stability and mechanical strength.
- Methodology : Incorporating this compound into a polymer matrix.
- Results : The resulting composite exhibited a 25% increase in tensile strength and better heat resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 3-Methyl vs. 8-Methyl Derivatives
The position of the methyl group on the diazabicyclo[3.2.1]octane scaffold significantly impacts receptor binding. For instance:
- 8-Methyl-3,8-diazabicyclo[3.2.1]octane (compound 13b) demonstrated higher α7nAChR affinity compared to the 3-methyl isomer (compound 14b). Structural modifications at the cationic center (e.g., methyl position) altered binding efficiency, with the 8-methyl isomer being prioritized for α7nAChR-targeted radioligand development .
- Key Insight : Methyl substitution at position 8 enhances α7nAChR selectivity, while the 3-methyl analog shows reduced affinity, emphasizing the role of steric and electronic effects.
Substituent Modifications and Bioactivity
Chloro-Pyridazinyl Substituent (Compound 1a)
- 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) exhibited potent analgesic activity (1 mg/kg s.c. in mice) and high affinity for α4β2 nAChRs (Ki = 4.1 nM).
- Comparison : The chloro-pyridazinyl group at position 3 enhances α4β2 nAChR binding, unlike the parent 3-methyl compound, which lacks such substituents.
Bulky Aromatic Substituents
Stereochemical Variations
- (1R,5S)-3,8-Diazabicyclo[3.2.1]octane, an enantiomer of the parent compound, has distinct physicochemical properties due to reversed stereochemistry.
Functional Group Additions
- 8-Carbethoxy-3-methyl-3,8-diazabicyclo[3.2.1]octane : Introduction of a carbethoxy group improves solubility and serves as a protective intermediate for further derivatization .
- tert-Butyl Ester Derivatives (e.g., 8-Boc-protected analogs) are used in peptide coupling and combinatorial chemistry, highlighting the scaffold’s versatility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane, and how are stereochemical outcomes controlled?
- Methodology : Synthesis typically involves multi-step routes, starting with bicyclic precursors. Key steps include cyclization under controlled conditions (e.g., reflux in dichloromethane or ethanol) and stereochemical control via chiral catalysts or auxiliaries. For example, and highlight the use of temperature-sensitive catalysts (e.g., Pd/C or Ru-based systems) to preserve stereochemistry during ring closure . Purification often employs column chromatography or recrystallization to isolate enantiomerically pure products.
Q. How is structural integrity validated for this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) are standard. X-ray crystallography may resolve absolute stereochemistry, as seen in related bicyclic compounds ( and ). Computational tools like density functional theory (DFT) can predict and verify spectral data .
Q. What solvents and reaction conditions optimize yield in large-scale synthesis?
- Methodology : Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred for cyclization steps, while dichloromethane aids in intermediate isolation. notes that continuous flow reactors improve scalability and reduce side reactions. Reaction temperatures between 60–100°C and inert atmospheres (N₂/Ar) are critical for minimizing oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodology : Discrepancies often arise from assay variability (e.g., cell lines, animal models). A systematic approach includes:
- Cross-validating results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Controlling for batch-to-batch purity differences via HPLC (>98% purity, as in ).
- Adjusting pharmacokinetic parameters (e.g., dosing intervals) in vivo to account for metabolic stability .
Q. What strategies enhance stereochemical fidelity during late-stage functionalization?
- Methodology : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions ensures retention of configuration. and describe kinetic resolution during sulfonylation or acylation steps, where steric hindrance directs regioselectivity. Computational modeling (e.g., molecular docking) predicts substituent effects on ring conformation .
Q. How can computational methods improve the design of derivatives with targeted receptor affinity?
- Methodology : Molecular dynamics simulations and free-energy perturbation (FEP) calculations model interactions with biological targets (e.g., serotonin or dopamine receptors). and emphasize leveraging QSAR models to prioritize substituents (e.g., triazole or sulfonyl groups) that enhance binding entropy or hydrogen-bond networks .
Q. What experimental parameters critically influence reaction yields in multi-step syntheses?
- Methodology : Key factors include:
- Catalyst loading : <5 mol% for cost-effective transition-metal catalysts ().
- Solvent polarity : Higher polarity solvents (e.g., DMF) accelerate nucleophilic substitutions but may promote by-products.
- Workup protocols : Quenching reactions with aqueous NH₄Cl minimizes degradation of acid-sensitive intermediates () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
